2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H17BrN2O3S2 and its molecular weight is 477.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Syntheses of Alkaloids
Research has demonstrated the asymmetric synthesis of Hancock alkaloids, utilizing a core structure similar to "2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". These syntheses involve conjugate addition and intramolecular coupling to form the tetrahydroquinoline ring, highlighting the compound's utility in creating complex natural products with potential pharmaceutical applications (S. Davies et al., 2018).
Ligands for σ Receptors
Tetrahydroisoquinolinyl benzamides, structurally related to the compound , have been synthesized and evaluated as ligands for σ receptors. These studies provide insight into the structural requirements for σ2 receptor affinity and selectivity, which is critical for developing new therapeutic agents (R. Xu et al., 2007).
Copper(II) Chloride Complex Synthesis
Research on the cyclization of related compounds in the presence of copper(II) chloride has revealed the formation of complexes involving thioamide molecules. This study underscores the importance of such structures in understanding metal coordination chemistry (M. Petrov et al., 2020).
Iron-Catalyzed Ortho-Alkylation
The direct ortho-alkylation of aryl carboxamides, using an iron source and related compounds, demonstrates the potential of such structures in facilitating selective and efficient synthetic transformations. This process is significant for constructing complex organic molecules with high regioselectivity (Erin R. Fruchey et al., 2014).
Anticancer Agents
Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural features with the target compound, have been synthesized and evaluated as anticancer agents. This research highlights the therapeutic potential of such compounds in treating cancer (K. Redda et al., 2010).
Antimicrobial Activity
Newer quinazolinones, synthesized from structures related to "this compound", have shown promising antimicrobial activity. Such studies contribute to the development of new antibiotics and antimicrobial agents (J. A. Patel et al., 2006).
Properties
IUPAC Name |
2-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-10-9-14-5-3-11-23(18(14)13-15)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMWXNGLPYFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.